molecular formula C12H16F2OS B7935727 6-(2,6-Difluorophenoxy)hexane-1-thiol

6-(2,6-Difluorophenoxy)hexane-1-thiol

Cat. No.: B7935727
M. Wt: 246.32 g/mol
InChI Key: UYLFHRWNPILEIR-UHFFFAOYSA-N
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Description

6-(2,6-Difluorophenoxy)hexane-1-thiol (CAS: 885949-95-1) is a sulfur-containing organic compound featuring a hexane backbone with a 2,6-difluorophenoxy group at the 6-position and a terminal thiol (-SH) group.

The 2,6-difluorophenoxy moiety is a common structural motif in medicinal and agrochemical compounds due to its electron-withdrawing properties and ability to modulate pharmacokinetics. However, the hexane-thiol chain in this compound introduces unique reactivity, such as nucleophilic thiol-disulfide exchange, which distinguishes it from other derivatives.

Properties

IUPAC Name

6-(2,6-difluorophenoxy)hexane-1-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2OS/c13-10-6-5-7-11(14)12(10)15-8-3-1-2-4-9-16/h5-7,16H,1-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLFHRWNPILEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)OCCCCCCS)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pyrazole and Triazine Derivatives (DHODH Inhibitors)

Compounds such as 5-(4-(2,6-Difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-2-methoxypyridine (19c) and 3-(4-(2,6-Difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-6-ethyl-1,2,4-triazin-5-ol (23) share the 2,6-difluorophenoxy group but incorporate heterocyclic cores (pyrazole or triazine) instead of a thiolated alkyl chain.

Compound Core Structure Key Substituents Application Synthesis Yield Reference
6-(2,6-Difluorophenoxy)hexane-1-thiol Hexane-thiol 2,6-difluorophenoxy, -SH Discontinued (Unknown) N/A
19c Pyrazole 2,6-difluorophenoxy, isopropoxy, methoxypyridine DHODH Inhibition 16%
23 Triazine 2,6-difluorophenoxy, ethyl, -OH DHODH Inhibition 10%

Key Findings :

  • Synthetic Accessibility : The low yields (10–16%) of 19c and 23 highlight challenges in N-arylation and heterocyclic functionalization .
  • The thiol group in this compound may limit similar applications due to oxidative instability.

Pyrimidine Derivatives (HMRGX1 Receptor Potentiators)

Patented compounds like 4-(2,6-difluorophenoxy)-6-(trifluoromethyl)pyrimidin-2-amine derivatives (Eli Lilly, 2022) retain the 2,6-difluorophenoxy group but integrate a pyrimidine ring and trifluoromethyl substituents.

Compound Core Structure Key Substituents Application Synthesis Yield Reference
Eli Lilly derivative Pyrimidine 2,6-difluorophenoxy, CF3, -NH2 Pain treatment (HMRGX1) Not disclosed

Key Findings :

  • Therapeutic Optimization: The pyrimidine core and trifluoromethyl group enhance binding affinity to the HMRGX1 receptor, a target for neuropathic pain. The absence of a heteroaromatic system in this compound likely reduces receptor interaction capabilities.
  • Patent Status : Eli Lilly’s derivatives are under active development, contrasting with the discontinued status of the thiol compound .

Transesterification Precursors

A process described in a 2017 patent involves a pyrimidinyl ring substituted with 2,6-difluorophenoxy, where R2 is a transesterifiable group (e.g., methyl ester precursors) .

Compound Core Structure Key Substituents Application Synthesis Yield Reference
Pyrimidinyl derivative Pyrimidine 2,6-difluorophenoxy, variable R2 Synthetic intermediate Not disclosed

Key Findings :

  • Utility in Synthesis: The 2,6-difluorophenoxy group here serves as a stable aryl ether in multi-step syntheses. The hexane-thiol chain in this compound may introduce unwanted reactivity (e.g., disulfide formation) in similar contexts.

Structural and Functional Analysis

Common Features

  • 2,6-Difluorophenoxy Motif: Present in all compared compounds, this group improves metabolic stability and lipophilicity, enhancing membrane permeability .

Divergent Features

  • Thiol vs. Heterocyclic Cores: The thiol group in this compound confers nucleophilic reactivity but limits stability. Pyrazole, triazine, and pyrimidine derivatives leverage aromatic systems for target binding, improving drug-like properties.
  • Applications: While DHODH inhibitors and HMRGX1 potentiators have clear therapeutic roles, the discontinued status of this compound suggests unresolved challenges in application or synthesis .

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